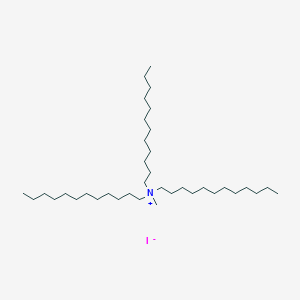
Gadopiclenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadopiclenol is a paramagnetic macrocyclic non-ionic complex of gadolinium. It is primarily used as a contrast agent in magnetic resonance imaging (MRI) to detect and visualize lesions with abnormal vascularity in the central nervous system and other parts of the body . This compound has a higher relaxivity compared to standard gadolinium-based contrast agents, allowing for a lower dose while maintaining imaging quality .
Vorbereitungsmethoden
Die Synthese von Gadopiclenol beinhaltet die Bildung einer makrozyklischen Struktur, die Gadoliniumionen chelatiert. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung des makrozyklischen Liganden: Der makrozyklische Ligand wird durch eine Reihe von Kondensationsreaktionen synthetisiert, an denen Dihydroxypropylamin und andere Zwischenprodukte beteiligt sind.
Chelatisierung mit Gadolinium: Der makrozyklische Ligand wird dann unter kontrollierten Bedingungen mit Gadoliniumchlorid umgesetzt, um den Gadoliniumkomplex zu bilden.
Industrielle Produktionsverfahren beinhalten die Skalierung dieser Reaktionen unter strenger Qualitätskontrolle, um die Reinheit und Stabilität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Gadopiclenol unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation und Reduktion: Die Verbindung ist aufgrund ihrer makrozyklischen Struktur stabil unter oxidativen und reduktiven Bedingungen.
Substitutionsreaktionen: Der makrozyklische Ligand kann Substitutionsreaktionen eingehen, aber der Gadoliniumkomplex bleibt unter physiologischen Bedingungen stabil.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Dihydroxypropylamin, Gadoliniumchlorid sowie verschiedene Lösungsmittel und Katalysatoren . Das Hauptprodukt, das gebildet wird, ist der Gadoliniumkomplex, der sehr stabil ist und eine hohe Relaxivität aufweist .
Wissenschaftliche Forschungsanwendungen
Gadopiclenol wird in der wissenschaftlichen Forschung intensiv eingesetzt, insbesondere in den folgenden Bereichen:
Chemie: Wird als Kontrastmittel in der MRT eingesetzt, um chemische Reaktionen und molekulare Strukturen zu untersuchen.
Biologie: Hilft bei der Visualisierung von biologischen Geweben und beim Verständnis physiologischer Prozesse.
Industrie: Wird bei der Entwicklung neuer diagnostischer Werkzeuge und bildgebender Verfahren eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Relaxationsraten von Wasserprotonen in seiner Nähe verändert, wenn es in einem Magnetfeld platziert wird. Dieses paramagnetische Molekül entwickelt ein magnetisches Moment, das den Kontrast in MRT-Bildern verstärkt . Die molekularen Zielstrukturen sind Wassermoleküle in biologischen Geweben, und die beteiligten Signalwege stehen in Zusammenhang mit den magnetischen Eigenschaften von Gadolinium .
Wirkmechanismus
Gadopiclenol exerts its effects by altering the relaxation rates of water protons in its vicinity when placed in a magnetic field. This paramagnetic molecule develops a magnetic moment, which enhances the contrast in MRI images . The molecular targets include water molecules in biological tissues, and the pathways involved are related to the magnetic properties of gadolinium .
Vergleich Mit ähnlichen Verbindungen
Gadopiclenol wird mit anderen Gadolinium-basierten Kontrastmitteln wie Gadobutrol und Gadoterat verglichen:
Zu den ähnlichen Verbindungen gehören Gadobutrol, Gadoterat und Gadodiamid . Gadopiclenols Besonderheit liegt in seiner höheren Relaxivität und Stabilität, wodurch es zur bevorzugten Wahl für die MRT-Kontrastverstärkung wird .
Eigenschaften
Key on ui mechanism of action |
Gadopiclenol is a macrocyclic non-ionic complex of gadolinium and a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment alters the relaxation rates of water protons in its vicinity in the body. Its use in magnetic resonance imaging (MRI) allows to selectively increase contrast in tissues where gadopiclenol accumulates. |
|---|---|
CAS-Nummer |
933983-75-6 |
Molekularformel |
C35H54GdN7O15 |
Molekulargewicht |
970.1 g/mol |
IUPAC-Name |
2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+) |
InChI |
InChI=1S/C35H57N7O15.Gd/c43-19-24(46)14-36-30(49)7-4-27(33(52)53)40-10-12-41(28(34(54)55)5-8-31(50)37-15-25(47)20-44)17-22-2-1-3-23(39-22)18-42(13-11-40)29(35(56)57)6-9-32(51)38-16-26(48)21-45;/h1-3,24-29,43-48H,4-21H2,(H,36,49)(H,37,50)(H,38,51)(H,52,53)(H,54,55)(H,56,57);/q;+3/p-3 |
InChI-Schlüssel |
GNRQMLROZPOLDG-UHFFFAOYSA-K |
SMILES |
C1CN(CC2=NC(=CC=C2)CN(CCN1C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-].[Gd+3] |
Kanonische SMILES |
C1CN(CC2=NC(=CC=C2)CN(CCN1C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-].[Gd+3] |
Synonyme |
3,6,9,15-Tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triacetic acid, alpha, alpha', alpha''-tris(3-((2,3-dihydroxypropyl)amino)-3-oxopropyl)-, gadolinium salt (1:1) Gadolinium 2,2',2''-(3,6,9,15-tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triyl)tris(5-((2,3-dihydroxypropyl)amino)-5-oxopentanoate) gadopiclenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B1258803.png)





![7-Azaspiro[3.5]nonane](/img/structure/B1258813.png)


![[(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B1258819.png)
![ethyl 5-(4-chlorobenzoyl)-10,10-dioxo-4H-pyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1258820.png)
